molecular formula C19H14N4O2S B2670541 N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 538337-50-7

N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B2670541
M. Wt: 362.41
InChI Key: QYYSDQMSRKCKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cycloaddition of pyridine N-imine with alkyl-oxo-esters followed by condensation with hydrazine . This provides access to pharmacologically active compounds. Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .


Chemical Reactions Analysis

Compounds with similar structures have been used as ligands in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia . A wide range of coupling partners work well under these conditions .

Scientific Research Applications

Computational and Pharmacological Potential

A study focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to the one . Docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) was followed by investigating these compounds for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The findings suggest that these compounds exhibit moderate inhibitory effects across all assays, showing promise for therapeutic applications (Faheem, 2018).

Catalytic Applications

Another area of interest is the use of related naphthalene compounds as catalysts. For instance, a cadmium naphthalenedisulfonate complex demonstrated efficiency and reusability as a heterogeneous catalyst in the Knoevenagel condensation. This illustrates the compound's potential utility in synthetic chemistry, particularly in facilitating organic reactions (Deng, Guo, He, & Ji, 2019).

Anticancer Activity

The synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been reported. These compounds were evaluated for in vitro anticancer activity, with one compound showing significant activity against the breast cancer cell line, indicating potential for cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-HIV Activity

A series of naphthalene derivatives were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One compound, in particular, showed potent inhibitory activity in vitro for the replication of HIV-1, suggesting a potential route for the development of new antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Thermoelectric and Transistor Applications

Research into n-type fused lactam semiconducting polymers, which include naphthalene cores, for thermoelectric and transistor applications shows that adjusting the central acene core size can significantly impact electronic performance. This work highlights the material's potential in developing high-performance n-type materials for thermoelectric applications (Chen et al., 2020).

properties

IUPAC Name

N-naphthalen-1-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(21-16-9-3-6-13-5-1-2-8-15(13)16)12-26-19-23-22-18(25-19)14-7-4-10-20-11-14/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYSDQMSRKCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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